![molecular formula C20H19F3N4O2S B2803305 4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1203055-73-5](/img/structure/B2803305.png)
4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperazine ring, a trifluoromethyl group, and a methoxybenzothiazole group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring system is aromatic, which means it is particularly stable. The trifluoromethyl group is highly electronegative, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Novel compounds, including derivatives of benzothiazoles and piperazines, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds, through their unique structural configurations, target specific biological pathways, offering insights into their therapeutic potential across various conditions (A. Abu‐Hashem et al., 2020; Rahul P. Jadhav et al., 2017; S. Pancholia et al., 2016).
Antimicrobial Properties
- Several studies have synthesized novel compounds based on the structural framework of benzothiazole and piperazine, showing moderate to significant antimicrobial activities against a range of bacterial and fungal strains. These findings underline the potential of such compounds in addressing antimicrobial resistance and developing new therapeutic agents (P. Mhaske et al., 2014; N. Patel & S. D. Patel, 2010).
Anti-Mycobacterial Chemotypes
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as promising for anti-mycobacterial activity. This research is crucial in the fight against tuberculosis, especially given the rising challenge of drug-resistant strains (S. Pancholia et al., 2016).
Antiviral and Antimicrobial Activities
- New derivatives incorporating piperazine and other heterocycles have been synthesized and evaluated for their antiviral and antimicrobial activities. Such compounds offer potential pathways for developing treatments against various viral infections and microbial diseases (R. C. Krishna Reddy et al., 2013).
Chemical Synthesis and Structural Analysis
- The chemical synthesis of these compounds involves intricate steps to achieve the desired structural configurations, which are then characterized by various analytical techniques. This meticulous approach ensures the precise understanding and potential modification of these compounds for enhanced biological activities (B. Kuhnast et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c1-29-13-6-7-16-17(12-13)30-19(25-16)27-10-8-26(9-11-27)18(28)24-15-5-3-2-4-14(15)20(21,22)23/h2-7,12H,8-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMLHUVSGPBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

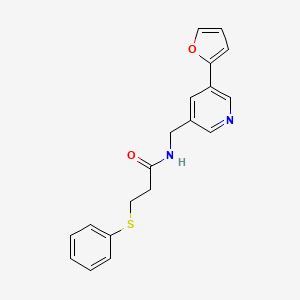
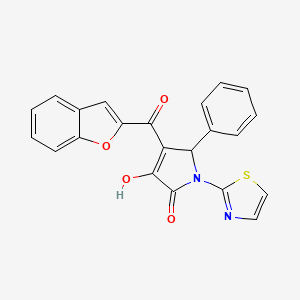
![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)
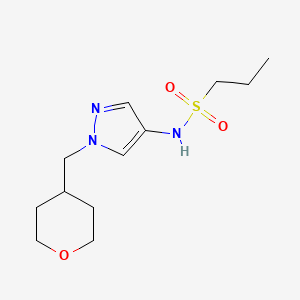

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)
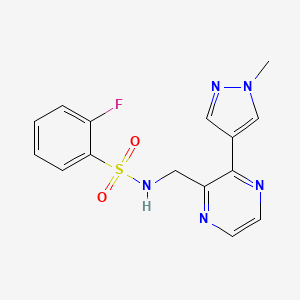
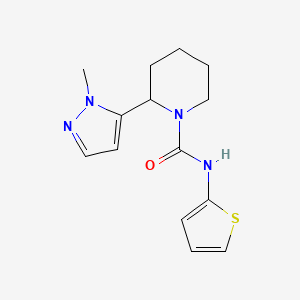
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
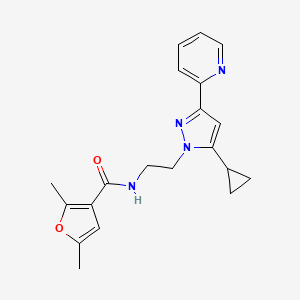
![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)
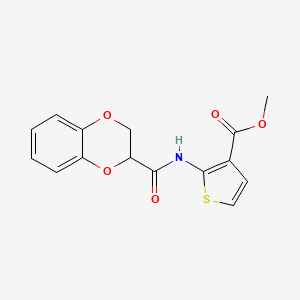
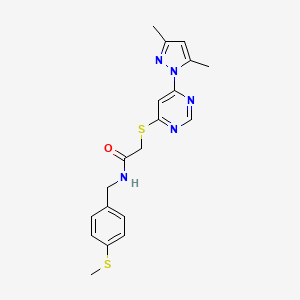
![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)